![molecular formula C19H20N2OS B2758818 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4,6-trimethylbenzamide CAS No. 329225-06-1](/img/structure/B2758818.png)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4,6-trimethylbenzamide
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Description
“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide” is a small molecule that belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .
Synthesis Analysis
The synthesis of similar compounds involves the reactions of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with 2-chloro-N-(aryl)-acetamides.Molecular Structure Analysis
The molecular formula of the similar compound is C16H13FN2OS . The structure of this compound has been established .Physical And Chemical Properties Analysis
The average weight of the similar compound is 300.351 and the monoisotopic weight is 300.073261943 . Other physical and chemical properties are not available in the retrieved information.Scientific Research Applications
- Significance : JNKs play crucial roles in cell signaling, apoptosis, and inflammation. Inhibiting them can have therapeutic implications for diseases like cancer, neurodegenerative disorders, and inflammatory conditions .
- Significance : Understanding this selectivity can guide drug development and minimize off-target effects .
- Significance : These structural insights aid in designing more effective inhibitors and optimizing drug interactions .
- Significance : Exploring its chemical scaffold can inspire the development of novel compounds with similar structural features .
- Significance : Investigating its enzymatic targets can lead to therapeutic applications in various diseases .
Kinase Inhibition
Mitogen-Activated Protein Kinase (MAPK) Family Selectivity
X-ray Crystallography Insights
Fused Pyridine Derivatives
Enzyme Inhibiting Activity
Decision Support Systems and Artificial Intelligence
properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4,6-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-11-8-12(2)17(13(3)9-11)18(22)21-19-15(10-20)14-6-4-5-7-16(14)23-19/h8-9H,4-7H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKFHUBOXKXIQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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